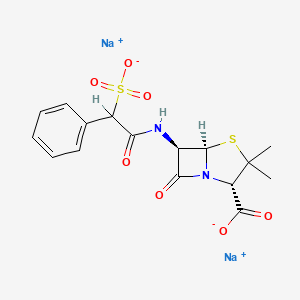

Sulbenicillin sodium

Descripción general

Descripción

La Sulbenicilina Sódica es un derivado semisintético de la penicilina con la fórmula química C16H16N2Na2O7S2. Es un polvo cristalino blanco o amarillo pálido, inodoro y ligeramente salado al gusto. Este compuesto es conocido por su amplia actividad antibacteriana, particularmente contra bacterias Gram-negativas .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La preparación de la Sulbenicilina Sódica involucra varios pasos clave:

Sulfonación: El proceso comienza con la sulfonación del ácido fenilacético para producir ácido sulfofenilacético.

Hidrólisis: El ácido sulfofenilacético se hidroliza luego para obtener el ácido sulfónico correspondiente.

Cristalización: El ácido sulfónico se cristaliza para purificar el compuesto.

Intercambio Iónico: El ácido sulfónico purificado se somete a intercambio iónico para formar la sal sódica.

Acilación: Finalmente, la sal sódica se acila para producir Sulbenicilina Sódica.

Métodos de Producción Industrial

La producción industrial de Sulbenicilina Sódica sigue pasos similares pero a mayor escala. El proceso se optimiza para garantizar un alto rendimiento y pureza, con un control cuidadoso de las condiciones de reacción como la temperatura, el pH y el tiempo de reacción .

Análisis De Reacciones Químicas

Tipos de Reacciones

La Sulbenicilina Sódica se somete a varias reacciones químicas, que incluyen:

Oxidación: Esta reacción involucra la adición de oxígeno o la eliminación de hidrógeno.

Reducción: Esta reacción involucra la adición de hidrógeno o la eliminación de oxígeno.

Sustitución: Esta reacción involucra el reemplazo de un átomo o grupo de átomos por otro.

Reactivos y Condiciones Comunes

Oxidación: Los reactivos comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Los reactivos comunes incluyen borohidruro de sodio y hidruro de litio y aluminio.

Sustitución: Los reactivos comunes incluyen halógenos y nucleófilos.

Productos Principales

Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que la reducción puede producir alcoholes o aminas .

Aplicaciones Científicas De Investigación

Sulbenicillin sodium is a semisynthetic penicillin antibiotic with a broad spectrum of antibacterial activity . It is effective against both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa .

Scientific Research Applications

Spectrum of Activity

- This compound's spectrum of activity includes Gram-positive and Gram-negative bacteria, which makes it useful against Pseudomonas aeruginosa . Sulbenicillin's mechanism of action affects the peptidoglycan layer, which is vital for bacterial cell wall synthesis . It acts by binding to penicillin-binding proteins on the bacterial cell membrane, which inhibits the cross-linking of peptidoglycans, leading to cell wall breakage and bacterial cell death .

Eukaryotic Cell Culture Applications

- This compound has been tested in vitro for its cytotoxicity using the MTT assay on cultured porcine corneal endothelial cells . According to Wang et al. (1996), this compound was not cytotoxic at its original 10-fold intracameral injection dose and only showed toxicity at a 100-fold intracameral injection dose . The in vitro method was quick, convenient, economical, and allowed for side-by-side comparison of large numbers of toxic compounds .

Clinical Applications and Research

- This compound has been used to treat acute bronchopulmonary infections in elderly patients . A study involving thirty elderly patients with these infections were treated with intravenous sodium sulbenicillin at a dose of 4-6 g/day for up to 20 days .

- Research indicates that this compound is effective in hospital settings, particularly where multi-drug-resistant organisms are prevalent .

- Sulbenicillin can be combined with other therapies to fight bacterial diseases because of its broad-spectrum activity .

Impact of Topical Administration

- Research suggests that topical antibiotic administration may suppress the earlier onset of bleb-related infections following glaucoma surgery . A study showed that the median duration from surgery to infection was 6.4 years for eyes treated with antibiotics, versus 3.9 years for those without antibiotics . In contrast, topical steroid administration beyond the immediate postoperative period may affect severe and earlier onset bleb-related infections .

Preparation Method of this compound

- A method for preparing this compound involves several steps, including condensing sulfophenylacetic acid and acyl chloride to generate mixed anhydride, condensing the mixed anhydride and protected 6-APA under anhydrous conditions, deprotecting to obtain sulbenicillin acid, reacting the obtained sulbenicillin acid with sodium isooctoate to obtain a salt, and crystallizing to obtain this compound with a purity above 99.2% . The advantages of this method include simple operation, mild conditions, high yield, and low cost, making it suitable for industrial production with reduced waste and environmental pollution .

Mecanismo De Acción

La Sulbenicilina Sódica ejerce sus efectos antibacterianos inhibiendo la síntesis de la pared celular bacteriana. Se une a las proteínas de unión a la penicilina (PBP) en la membrana celular bacteriana, evitando la unión cruzada de las cadenas de peptidoglicano. Esto lleva al debilitamiento de la pared celular y, en última instancia, a la lisis y muerte celular .

Comparación Con Compuestos Similares

Compuestos Similares

Ampicilina: Otro derivado de la penicilina con un mecanismo de acción similar pero un espectro de actividad diferente.

Carbenicilina: Un derivado de la penicilina con actividad mejorada contra Pseudomonas aeruginosa.

Ticarcilina: Un derivado de la penicilina con un espectro de actividad más amplio en comparación con la Sulbenicilina Sódica.

Unicidad

La Sulbenicilina Sódica es única en su actividad mejorada contra bacterias Gram-negativas, particularmente Pseudomonas aeruginosa. Su combinación con otros antibióticos, como la dibekacina, mejora aún más su eficacia antibacteriana .

Propiedades

Número CAS |

28002-18-8 |

|---|---|

Fórmula molecular |

C16H18N2NaO7S2 |

Peso molecular |

437.4 g/mol |

Nombre IUPAC |

disodium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenyl-2-sulfonatoacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C16H18N2O7S2.Na/c1-16(2)11(15(21)22)18-13(20)9(14(18)26-16)17-12(19)10(27(23,24)25)8-6-4-3-5-7-8;/h3-7,9-11,14H,1-2H3,(H,17,19)(H,21,22)(H,23,24,25);/t9-,10?,11+,14-;/m1./s1 |

Clave InChI |

DGMOWYXFFHYUJF-MTAVSQAGSA-N |

SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)S(=O)(=O)[O-])C(=O)[O-])C.[Na+].[Na+] |

SMILES isomérico |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)S(=O)(=O)O)C(=O)O)C.[Na] |

SMILES canónico |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)S(=O)(=O)O)C(=O)O)C.[Na] |

Apariencia |

Solid powder |

Key on ui other cas no. |

28002-18-8 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

alpha-Sulfobenzylpenicillin, Disodium Disodium alpha Sulfobenzylpenicillin Disodium alpha-Sulfobenzylpenicillin I.M., Kedacillin Kedacillin I.M. Sulbenicillin Sulfobenzylpenicillin |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.